2-Pyridinecarboxylicacid,1-methylhydrazide(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) typically involves the reaction of pyridine-2-carboxylic acid with methylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) can be compared with other similar compounds, such as:
Pyridine-2-carboxylic acid hydrazide: Similar structure but lacks the methyl group.
Isoniazid: A well-known anti-tuberculosis drug with a similar hydrazide functional group.
Nicotinic acid hydrazide: Another compound with a similar pyridine ring and hydrazide group.
The uniqueness of 2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) lies in its specific structural features, which confer distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
54571-07-2 |
---|---|
Molekularformel |
C7H9N3O |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
N-methylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C7H9N3O/c1-10(8)7(11)6-4-2-3-5-9-6/h2-5H,8H2,1H3 |
InChI-Schlüssel |
KUKSPNGPFAUPPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=CC=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.